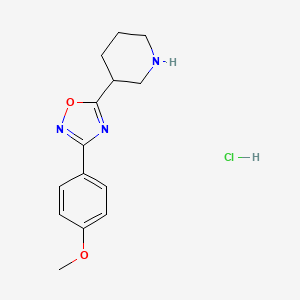

3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

Vue d'ensemble

Description

The compound "3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride" is a derivative of 1,3,4-oxadiazole, which is a class of compounds known for their biological activities. The presence of a methoxyphenyl group and a piperidinyl group suggests potential for pharmacological properties, as evidenced by similar compounds that have been synthesized and evaluated for their anticonvulsant activity and other biological effects .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks like hydrazides, esters, or chloromethyl compounds. For instance, the synthesis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involves elemental analyses, NMR, and mass spectral studies to characterize the compounds . Similarly, other derivatives are synthesized through reactions involving chloromethyl-oxadiazole compounds with different amines like piperidine, morpholine, or pyrrolidine . The synthesis process is crucial for obtaining the desired oxadiazole derivatives with high purity and yield.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using single crystal X-ray diffraction studies. Computational methods like density functional theory (DFT) calculations can also be employed to understand the reactive sites and the electrophilic or nucleophilic nature of the molecules . The crystal structure studies reveal that the piperazine ring typically adopts a chair conformation, and intermolecular hydrogen bonds contribute to the crystal packing .

Chemical Reactions Analysis

The reactivity of oxadiazole derivatives can be explored through various chemical reactions. For example, 4-nitrophenyl-1-piperidinostyrene can react with diazonium salts to form arylhydrazonal, which can further react to yield various heterocyclic compounds like pyridazine, oxadiazole, triazole, and aminopyrazole derivatives . These reactions are indicative of the versatile chemistry that oxadiazole compounds can undergo, leading to a wide range of potential pharmacologically active products.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties like solubility, melting point, and stability. The synthesized compounds are characterized using techniques such as NMR, IR, and mass spectrometry to determine their structural and physical attributes . Additionally, the biological activities of these compounds, such as anticonvulsant effects and antibacterial properties, are often evaluated to determine their potential as therapeutic agents .

Applications De Recherche Scientifique

1. Therapeutic Applications

The 1,3,4-oxadiazole moiety, a five-membered aromatic ring found in compounds like 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride, is known for its array of bioactivities due to its ability to bind with different enzymes and receptors in biological systems. The research emphasizes the significant therapeutic potency of 1,3,4-oxadiazole derivatives, highlighting their use in treating various ailments, and underscores the immense development value these compounds contribute to medicinal chemistry. They exhibit a broad spectrum of pharmacological properties including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects (Verma et al., 2019; Rana et al., 2020).

2. Biological Activities and Drug Development

1,3,4-Oxadiazole and its derivatives, like 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride, are being extensively researched for their diverse biological activities. These compounds are crucial in the development of new drug aspirants for treating numerous diseases. Their biological significance is underscored by their varied applications in fields beyond pharmacology, such as in materials for luminescence, electron-transporting materials, and corrosion inhibitors. Recent studies focus on their antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer activities (Wang et al., 2022; Sharma et al., 2022).

3. Role in Mental Health Treatment

Oxadiazole derivatives, such as 3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride, are being explored for their potential in treating various mental health issues. The research emphasizes the importance of developing new molecules with superior efficacy and minimal side effects to address mental disorders like parkinsonism, Alzheimer's, schizophrenia, and epileptic disorders. These compounds present new avenues for addressing the challenges posed by mental health conditions, stressing the need for continual exploration in this field (Saxena et al., 2022).

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.ClH/c1-18-12-6-4-10(5-7-12)13-16-14(19-17-13)11-3-2-8-15-9-11;/h4-7,11,15H,2-3,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNCJZGIPRZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCNC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2541335.png)

![2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic Acid](/img/structure/B2541342.png)

![N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2541350.png)

![5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B2541351.png)

![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)

![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)

![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)